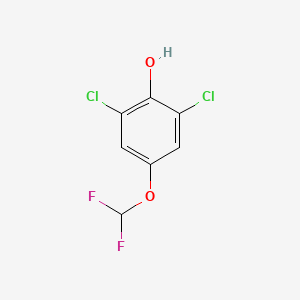

2,6-Dichloro-4-(difluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-(difluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O2/c8-4-1-3(13-7(10)11)2-5(9)6(4)12/h1-2,7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNZFNSHZOYKQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 4 Difluoromethoxy Phenol and Analogous Structures

Strategies for Introducing the Difluoromethoxy Moiety

The introduction of the difluoromethoxy group onto an aromatic ring is a key synthetic challenge. Various strategies have been developed, primarily focusing on the formation of the aryl-O-CF₂H bond.

The most direct route to aryl difluoromethyl ethers involves the reaction of a corresponding phenol (B47542) with a reagent that can deliver the "CF₂H" unit. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which is then trapped by a phenolate (B1203915) anion. nih.govorgsyn.org

A common and effective strategy for O-difluoromethylation relies on the use of difluorocarbene precursors. These reagents decompose under specific conditions to generate the highly electrophilic difluorocarbene intermediate. The phenolate, formed by deprotonating the phenol with a base, acts as a nucleophile, attacking the difluorocarbene to form a difluoromethyl ether after protonation. nih.govorgsyn.org

Several bench-stable and effective difluorocarbene precursors have been developed:

S-(difluoromethyl)sulfonium salts: These recently developed reagents are bench-stable and serve as excellent difluorocarbene precursors. acs.orgnih.gov In the presence of a base like lithium hydroxide (B78521), they readily react with a wide array of functionalized phenols and thiophenols to yield the corresponding aryl difluoromethyl ethers in good to excellent yields. acs.org The reaction demonstrates a clear reactivity order, with thiophenolates being more reactive than phenolates. acs.orgnih.gov

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This commercially available, stable, and relatively non-toxic salt is a widely used difluorocarbene source. orgsyn.orgorgsyn.org Upon heating, it undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.org This method is operationally simple and has been applied in the synthesis of numerous bioactive molecules, highlighting its utility in both laboratory and industrial settings. orgsyn.orgorgsyn.org The reaction is typically performed in a solvent like DMF with a base such as cesium carbonate to generate the phenolate. orgsyn.org

Other Precursors: Besides sulfonium (B1226848) salts and chlorodifluoroacetate, other reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) and difluoromethyltriflate (HCF₂OTf) are also effective difluorocarbene sources for phenol difluoromethylation. sioc.ac.cnnih.gov TMSCF₂Br, in particular, has been used for highly efficient double O-difluoromethylations of diphenols. sioc.ac.cn HCF₂OTf is a non-ozone-depleting liquid reagent that allows for the rapid preparation of difluoromethyl ethers at room temperature. nih.govgoogle.comberkeley.edu

The table below summarizes various difluorocarbene precursors used for the O-difluoromethylation of phenols.

Table 1: Comparison of Difluorocarbene Precursors for Phenol O-Difluoromethylation| Precursor | Typical Base | Solvent | Temperature | Advantages |

|---|---|---|---|---|

| S-(difluoromethyl)sulfonium salt | LiOH | Two-phase system | Room Temp | Bench-stable, high yields. acs.orgnih.gov |

| Sodium Chlorodifluoroacetate | Cs₂CO₃, K₂CO₃ | DMF | 120 °C | Commercially available, stable, non-toxic. orgsyn.orgorgsyn.orgresearchgate.net |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | KFHF | Acetonitrile | Room Temp | Mild conditions, high efficiency for diphenols. sioc.ac.cn |

| Difluoromethyltriflate (HCF₂OTf) | KOH | MeCN/H₂O | Room Temp | Non-ozone-depleting, rapid reaction. nih.govberkeley.edu |

Reflecting a growing emphasis on sustainable chemistry, mechanochemical methods have been developed for difluoromethyl ether synthesis. chinesechemsoc.orgbeilstein-journals.orgchinesechemsoc.org These solvent-free approaches utilize ball milling to provide the energy required to initiate the reaction. beilstein-journals.org

In a typical procedure, a phenol, a difluorocarbene precursor (such as chlorodifluoromethyl phenyl sulfone or TMSCF₂Br), and a base are milled together at room temperature. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net The mechanical force facilitates the in-situ generation of difluorocarbene and its subsequent reaction with the phenol. beilstein-journals.org This technique offers several advantages over traditional solution-phase synthesis:

Reduced Waste: The elimination of bulk solvents significantly reduces the environmental footprint of the reaction. chinesechemsoc.org

Efficiency: Reactions are often complete within a shorter timeframe, typically around 60 to 90 minutes. chinesechemsoc.orgbeilstein-journals.org

Simplified Purification: The solvent-free conditions can simplify product isolation, sometimes requiring only filtration. chinesechemsoc.org

While this method has been successfully applied to a range of primary, secondary, and tertiary alcohols, its application to phenols has also been reported, offering a green alternative for the synthesis of aryl difluoromethyl ethers. chinesechemsoc.orgresearchgate.net

An alternative to the difluorocarbene pathway is the direct nucleophilic substitution of a leaving group from a difluoromethyl-containing reagent by a phenolate. springernature.comnih.gov This approach involves the reaction of a phenol with reagents like aromatic gem-difluoromethyl halides. nih.gov

However, this strategy can be challenging due to the nature of the reagents and reaction conditions required. springernature.comnih.gov A more recent advancement in this area is the use of nickel-catalyzed Suzuki cross-coupling reactions. springernature.comnih.gov In this method, aryloxydifluoromethyl bromides (ArOCF₂Br) are coupled with arylboronic acids. While this specific reaction builds a different bond, the underlying principle of using pre-formed difluoromethoxy moieties in cross-coupling reactions represents a significant synthetic strategy. springernature.com

Another related method involves the nucleophilic substitution of difluoromethyl phenyl sulfone. google.com Anions generated from the sulfone can react with alkyl halides, demonstrating the utility of difluoromethyl sulfones as synthons in forming C-C bonds, which is conceptually related to forming C-O bonds via nucleophilic attack. google.com

A cornerstone of aromatic chemistry, nitration followed by reduction, provides a powerful pathway to introduce an amino group, which can then be converted into a hydroxyl group to yield the necessary phenol precursor. utexas.educhemguide.co.uk

The general synthetic sequence is as follows:

Nitration: A substituted benzene (B151609) is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro (NO₂) group onto the aromatic ring. chemguide.co.ukcore.ac.uk The position of nitration is dictated by the directing effects of the substituents already present.

Reduction: The nitro group is then reduced to a primary amino (NH₂) group. utexas.edu This is commonly achieved using reagents like tin and concentrated hydrochloric acid, or through catalytic hydrogenation with catalysts such as platinum (Pt) or palladium (Pd). utexas.educhemguide.co.uk

Conversion to Phenol: The resulting aniline (B41778) derivative can be converted to a phenol. A standard method involves diazotization of the amino group with nitrous acid (generated from NaNO₂ and an acid) to form a diazonium salt, which is then hydrolyzed by heating in an aqueous solution to yield the corresponding phenol.

This strategy is crucial for preparing specifically substituted phenols that are not commercially available. For instance, the synthesis of 2,6-dichloro-4-aminophenol, a direct precursor to the target molecule via diazotization and hydrolysis, can start from p-nitroaniline. The process involves chlorination, followed by diazotization and hydrolysis of the amino group, and finally, reduction of the nitro group. patsnap.com Alternatively, 4-nitrophenol (B140041) can be difluoromethylated first, and the resulting 4-(difluoromethoxy)nitrobenzene (B73078) is then reduced to 4-(difluoromethoxy)aniline, which can be further functionalized. google.com This highlights the versatility of the nitration-reduction sequence in complex synthetic planning.

Multi-Step Synthesis from Substituted Benzene Derivatives

Chlorination Pathways for Aromatic Rings

The chlorination of aromatic rings, particularly phenols, is a cornerstone of electrophilic aromatic substitution. The reaction mechanism involves an electrophilic attack on the electron-rich aromatic ring by a chlorine-containing electrophile. The reactivity and regioselectivity (the position of substitution, i.e., ortho, meta, or para) are heavily influenced by the nature of the chlorinating agent, the solvent, and the presence of catalysts.

For phenolic compounds, the hydroxyl group is a potent activating group, directing electrophilic substitution primarily to the ortho and para positions. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and hypochlorous acid (HOCl). The reactivity of these agents can be modulated to prevent over-chlorination and improve selectivity. For instance, the reactivity of sulfuryl chloride can be fine-tuned using various organocatalysts. prepchem.comnih.gov Acetonitrile can activate SO₂Cl₂ for the chlorination of even less reactive aromatics, while solvents like 1,4-dioxane (B91453) can promote the reaction under milder conditions for oxidation-sensitive substrates. prepchem.comnih.gov

The use of sulfur-containing catalysts, often in conjunction with a Lewis acid like aluminum chloride (AlCl₃), has been shown to significantly enhance the para-selectivity in the chlorination of phenols with sulfuryl chloride. researchgate.net This catalytic system can achieve high yields of monochlorinated products with excellent regioselectivity, which is crucial for the synthesis of specific isomers required in multi-step preparations. researchgate.net

Table 1: Factors Influencing Aromatic Chlorination

| Factor | Description | Impact on Reaction |

| Chlorinating Agent | The source of the electrophilic chlorine (e.g., Cl₂, SO₂Cl₂, HOCl). | Affects reactivity and potential for side reactions. SO₂Cl₂ is highly reactive but its byproducts (SO₂ and HCl) are gaseous and easily removed. nih.gov |

| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃) or organocatalysts. | Activates the chlorinating agent, increasing the rate and influencing regioselectivity. Sulfur-containing catalysts can significantly enhance para-selectivity. researchgate.net |

| Solvent | The medium in which the reaction is conducted (e.g., acetonitrile, 1,4-dioxane, alkyl esters). | Can stabilize intermediates and tune the reactivity of the chlorinating agent. prepchem.comnih.gov |

| Substituents | Existing functional groups on the aromatic ring. | Activating groups (like -OH) direct substitution to ortho/para positions, while deactivating groups direct to the meta position. |

Precursor Synthesis in the Context of Halogenated Phenols

The synthesis of the target compound relies on the availability of specifically substituted precursors. The following sections detail the preparation of key intermediates.

Synthesis of 2,6-Dichlorophenol (B41786)

2,6-Dichlorophenol is a critical starting material for many halogenated aromatic compounds. Several synthetic routes have been established for its preparation.

One common method is the direct chlorination of phenol. This can be achieved using chlorine gas in the presence of catalysts or specific solvents. erowid.orgchemicalbook.com A process utilizing chlorobenzene (B131634) as a solvent and N-methylaniline as a catalyst can produce 2,6-dichlorophenol with a yield exceeding 93% and purity greater than 99.5%. thieme-connect.de The reaction is typically carried out at elevated temperatures (70-100 °C). thieme-connect.de

Another approach involves a multi-step process starting from phenol, which is first converted to its 4-sulfonic acid derivative. Subsequent chlorination occurs at the positions ortho to the hydroxyl group. The sulfonic acid group, having served its purpose as a blocking group for the para position, is then removed by hydrolysis to yield 2,6-dichlorophenol. google.com

Other reported methods include the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid in a high-boiling solvent like quinoline (B57606) or dimethylaniline, and the decomposition of the diazotate of 2,6-dichloro-4-aminophenol. erowid.orgchemicalbook.com

Table 2: Selected Synthetic Routes to 2,6-Dichlorophenol

| Starting Material | Key Reagents/Conditions | Yield | Purity | Reference(s) |

| Phenol | Cl₂, Chlorobenzene (solvent), N-methylaniline (catalyst), 70-100 °C | >93% | >99.5% | thieme-connect.de |

| Phenol | 1. Sulfonation 2. Chlorination 3. Hydrolysis | - | - | google.com |

| 3,5-dichloro-4-hydroxybenzoic acid | Dimethylaniline, 190–200 °C | 80-91% | - | erowid.org |

| 2,6-dichloro-4-aminophenol | Diazotization and decomposition | - | - | erowid.orgchemicalbook.com |

Synthesis of 2,6-Dichloro-4-nitrophenol (B181596)

The introduction of a nitro group at the para-position of 2,6-dichlorophenol is a key step toward further functionalization. This is typically accomplished through electrophilic nitration.

A prevalent method involves the nitration of 2,6-dichlorophenol using a mixture of nitric acid and sulfuric acid. orgsyn.org However, this can lead to the formation of by-products. An improved process involves the initial sulfonation of 2,6-dichlorophenol with sulfuric acid to form 3,5-dichloro-4-hydroxybenzenesulfonic acid. This intermediate is then nitrated with nitric acid, which proceeds cleanly to give the desired product. This method avoids the use of organic solvents and can achieve yields between 85% and 95% with high purity (98% to 99.5%). orgsyn.org

Alternatively, the nitration can be performed by dissolving 2,6-dichlorophenol in a water-immiscible, non-polar aprotic solvent, such as carbon tetrachloride or toluene, and then introducing an aqueous solution of nitric acid (10-70% concentration). google.com This process can also yield the product in high purity. google.comwikipedia.org A specific example describes the reaction of 2,6-dichlorophenol with 68% nitric acid in a tetrachloride solvent at 35°C, resulting in a product with 99.5% purity. orgsyn.org

Table 3: Nitration of 2,6-Dichlorophenol

| Reagents | Solvent/Conditions | Yield | Purity | Reference(s) |

| 1. H₂SO₄ (100-150°C) 2. HNO₃ (98%) | Water, 40-70°C | 85-95% | 98-99.5% | orgsyn.org |

| 68% HNO₃ | Carbon tetrachloride, 35°C | - | 99.5% | orgsyn.org |

| 10-70% aq. HNO₃ | Toluene or Carbon tetrachloride, 40-120°C | High | High | google.comwikipedia.org |

Synthesis of 2,6-Dichloro-4-aminophenol

The final precursor, 2,6-dichloro-4-aminophenol, is synthesized by the reduction of the nitro group in 2,6-dichloro-4-nitrophenol.

A common method for this transformation is the use of hydrazine (B178648) hydrate (B1144303) as the reducing agent. nih.gov The reaction is often carried out at elevated temperatures in a solvent such as ethanol (B145695). nih.gov For instance, 2,6-dichloro-4-nitrophenol can be reduced with 80% hydrazine hydrate in ethanol at 75°C in the presence of a catalyst, yielding 2,6-dichloro-4-aminophenol with 99.2% purity. orgsyn.org

Catalytic hydrogenation is another effective method. This process involves reacting 2,6-dichloro-4-nitrophenol with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). The reaction can be performed in a diethylene glycol ether solvent, providing a high-purity product. A yield of 91% with 98% purity has been reported for this type of reduction.

An alternative synthesis route starts from p-nitroaniline. This substrate undergoes chlorination to produce 2,6-dichloro-4-nitroaniline. This intermediate is then subjected to a diazo-hydrolysis reaction sequence, followed by hydrogenation to furnish 2,6-dichloro-4-aminophenol.

Table 4: Synthesis of 2,6-Dichloro-4-aminophenol from 2,6-Dichloro-4-nitrophenol

| Reducing Agent | Catalyst/Solvent | Temperature | Yield | Purity | Reference(s) |

| Hydrazine Hydrate (80%) | Catalyst H-C2 / Ethanol | 75°C, reflux | - | 99.2% | orgsyn.org |

| Hydrazine Hydrate | Ethanol | 72-76°C | High | High | nih.gov |

| H₂ | Pt/C or Pd/C / Diethylene glycol ether | 100°C | 91% | >98% |

Electrophilic Aromatic Substitution Dynamics on Halogenated Difluoromethoxyphenols

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene derivatives. wikipedia.org The rate and regioselectivity of such reactions on 2,6-Dichloro-4-(difluoromethoxy)phenol are determined by the cumulative electronic effects of the attached substituents.

The phenolic hydroxyl (-OH) group is a powerful activating substituent that strongly directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. libretexts.orgmlsu.ac.inbritannica.com In this specific molecule, the two ortho positions (C2, C6) and the para position (C4) are already substituted. The chlorine atoms (-Cl) are deactivating due to their inductive electron withdrawal, yet they also direct ortho and para because of resonance-based electron donation. mt.com The difluoromethoxy (-OCF2H) group is expected to be strongly deactivating due to the intense inductive effect of the two fluorine atoms.

The available positions for electrophilic attack are C3 and C5. The directing effects of the existing substituents on these positions are as follows:

Hydroxyl group (-OH at C1): Activator; directs ortho (C2, C6 - blocked) and para (C4 - blocked).

Chlorine (-Cl at C2): Deactivator; directs ortho (C3) and para (C5).

Chlorine (-Cl at C6): Deactivator; directs ortho (C5) and para (C3).

Difluoromethoxy (-OCF2H at C4): Deactivator; directs ortho (C3, C5).

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Target Positions |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para | C2, C4, C6 (Blocked) |

| -Cl | C2 | Deactivating | Ortho, Para | C3, C5 |

| -Cl | C6 | Deactivating | Ortho, Para | C3, C5 |

| -OCF2H | C4 | Strongly Deactivating | Ortho | C3, C5 |

Nucleophilic Substitution Reactions Involving Chlorine and Phenolic Hydroxyl Groups

The presence of both chloro and hydroxyl groups allows for a range of nucleophilic reactions.

Reactions of the Chlorine Atoms: The chlorine atoms on the aromatic ring can potentially be displaced via nucleophilic aromatic substitution (SNAr). This mechanism is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the difluoromethoxy group at the para position is strongly electron-withdrawing, which should activate the chlorine atoms at C2 and C6 toward nucleophilic attack. However, the hydroxyl group is electron-donating, which would counteract this activation. This effect is mitigated when the hydroxyl group is deprotonated to its phenoxide form, which is a very strong electron-donating group and would significantly deactivate the ring for SNAr. Therefore, reactions with nucleophiles under basic conditions are less likely to displace the chlorine atoms.

Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic (pKa typically between 10 and 12) and readily reacts with bases to form a phenoxide anion. wikipedia.org This anion is a potent nucleophile and can participate in various reactions.

Etherification: The phenoxide can react with alkyl halides (e.g., Williamson ether synthesis) to form aryl ethers.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form corresponding esters. wikipedia.org

Difluoromethylation: Phenols can be directly converted to aryl difluoromethyl ethers, although this specific compound already possesses this moiety. nih.govrsc.org This highlights that the hydroxyl group is a common site for derivatization.

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Chlorine | SNAr | Sodium methoxide (B1231860) (under specific conditions) | Methoxy-substituted phenol |

| Hydroxyl | Deprotonation | Sodium hydroxide | Sodium phenoxide salt |

| Hydroxyl (as phenoxide) | Etherification | Methyl iodide | Aryl methyl ether |

| Hydroxyl | Esterification | Acetyl chloride | Phenyl acetate (B1210297) derivative |

Oxidative and Reductive Transformation Pathways of Aryl Difluoromethyl Ethers

Oxidative Pathways: Phenols are generally susceptible to oxidation, which can yield products such as quinones. libretexts.orglibretexts.org For this compound, oxidation would likely target the phenol ring. However, the difluoromethoxy group (-OCF2H) is known to be a bioisostere for methoxy (B1213986) or hydroxyl groups and is often incorporated into molecules to enhance metabolic stability by preventing oxidative degradation by enzymes like CYP450. springernature.comnih.gov This suggests that the -OCF2H group itself is highly resistant to oxidative transformation.

Reductive Pathways: Reductive processes can target the chlorine substituents. Catalytic hydrogenation or treatment with other reducing agents can lead to reductive dehalogenation, replacing the chlorine atoms with hydrogen. This transformation is a common strategy in organic synthesis. nih.gov The C-F bonds within the difluoromethoxy group are exceptionally strong, making this moiety highly resistant to chemical reduction under standard conditions.

| Pathway | Target Site | Typical Conditions/Reagents | Potential Outcome |

|---|---|---|---|

| Oxidation | Phenol Ring | Fremy's salt, Chromic acid | Formation of quinone-like structures |

| Oxidation | -OCF2H Group | Various oxidants | Generally unreactive/stable |

| Reduction | -Cl Groups | H2, Pd/C; NaBH4 | Reductive dehalogenation (C-Cl → C-H) |

| Reduction | -OCF2H Group | Various reductants | Generally unreactive/stable |

Investigating Radical-Mediated Reactions

The structure of this compound is amenable to several radical-mediated processes. Homolytic cleavage of the O-H bond in the phenolic group can generate a resonance-stabilized phenoxyl radical. researchgate.net This radical can participate in coupling reactions or act as a hydrogen atom donor.

Furthermore, the aromatic ring can undergo Homolytic Aromatic Substitution (HAS), where a radical species attacks the ring to displace a hydrogen atom. nih.gov The generation of difluoromethyl radicals (•CF2H) is a key step in many modern synthetic methods for creating difluoromethylated compounds. rsc.orgmdpi.comresearchgate.net While this molecule is a product of such a process, it could potentially be formed via the attack of a •CF2H radical on a corresponding dichlorophenol precursor.

| Radical Formation | Reaction Type | Description |

|---|---|---|

| Phenoxyl Radical (Ar-O•) | Dimerization/Coupling | Two phenoxyl radicals combine to form C-C or C-O bonds. |

| Phenoxyl Radical (Ar-O•) | Hydrogen Abstraction | Acts as a radical scavenger or chain-transfer agent. |

| External Radical (R•) | Homolytic Aromatic Substitution | An external radical attacks the C3 or C5 position of the ring. |

Photoinduced Reactivity and Transformations

The photochemical behavior of halogenated phenols is well-documented. ias.ac.in Irradiation with UV light can induce the heterolytic or homolytic cleavage of the carbon-chlorine bond, leading to the formation of aryl radicals or cations and a chloride ion/radical. These reactive intermediates can then undergo further reactions with the solvent or other molecules present in the system.

Additionally, phenols, and particularly their deprotonated phenolate forms, can act as electron donors upon photoexcitation. nih.gov This process often involves the formation of an electron donor-acceptor (EDA) complex with a suitable acceptor molecule. rsc.org Subsequent irradiation with visible light can trigger a single-electron transfer (SET) event, generating a radical cation from the phenol and a radical anion from the acceptor. researchgate.netacs.org This pathway is a cornerstone of modern photoredox catalysis and can initiate a variety of chemical transformations, including radical-mediated C-H functionalization. nih.govacs.org For this compound, such photoinduced processes could lead to polymerization, degradation, or substitution reactions depending on the specific conditions and reactants.

| Process | Wavelength | Initial Step | Potential Outcome |

|---|---|---|---|

| Photolysis | UV | C-Cl bond cleavage | Dehalogenation, formation of aryl radicals |

| Electron Donor-Acceptor (EDA) Complex Formation | Visible | Single-Electron Transfer (SET) from phenolate | Generation of a phenoxyl radical cation, initiation of radical chain reactions |

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary target for chemical modification due to its reactivity. These modifications are crucial for synthesizing a diverse range of derivatives with altered characteristics.

Etherification: The formation of an ether linkage is a common strategy. This is typically achieved by reacting the phenol with an appropriate electrophile in the presence of a base. For example, reaction with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base like potassium hydroxide can yield aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers. Another approach involves using difluoromethyltriflate (HCF₂OTf) as a difluoromethyl source, which reacts with phenols at room temperature with high functional group tolerance. Mechanistic studies suggest this reaction proceeds through the formation of difluorocarbene.

Esterification: The phenolic hydroxyl group can be readily converted to an ester. This is often accomplished by reaction with a carboxylic acid anhydride, such as acetic anhydride, or an acyl chloride. This direct esterification can be catalyzed by a strong acid and can proceed rapidly at elevated temperatures.

Table 1: Examples of Phenolic Hydroxyl Group Modifications

| Modification Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Etherification | Halothane/Base | Aryl 2-bromo-2-chloro-1,1-difluoroethyl ether |

| Etherification | Difluoromethyltriflate (HCF₂OTf) | Difluoromethyl ether |

Transformations Involving the Difluoromethoxy Group

The difluoromethoxy group is generally robust, but its modification can lead to significant structural changes.

Cleavage of the C-F Bond: Selective cleavage of the strong carbon-fluorine bonds in fluorinated groups like difluoromethoxy is challenging. However, methods are being developed for the selective transformation of C-F bonds in related trifluoromethyl groups under mild conditions, which could potentially be adapted. The cleavage of C-C bonds to generate α,α-difluorobenzyl carbanions offers another synthetic route to difluoromethylbenzenes.

Radical Reactions: The difluoromethoxy group can be involved in radical reactions. Photocatalytic methods have been developed for the difluoromethoxylation of arenes, which involves the generation of the OCF₂H radical. These methods provide access to a variety of difluoromethoxylated compounds under mild conditions.

Derivatization for Enhanced Analytical Detection and Characterization

To improve the detection and quantification of phenolic compounds like this compound in analytical methods such as gas chromatography (GC) and liquid chromatography (LC), derivatization is often employed.

Silylation for GC Analysis: For GC analysis, the polar phenolic hydroxyl group can be derivatized to increase volatility and thermal stability. Silylation is a common technique where a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process improves chromatographic peak shape and sensitivity. The reaction is often rapid, especially in solvents like acetone.

Acylation for GC Analysis: Acylation, for instance with acetic anhydride, is another effective derivatization method for phenols prior to GC analysis. This converts the phenol to a less polar and more volatile ester derivative.

Derivatization for LC Analysis: In LC, derivatization can be used to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity. For instance, pre-column derivatization with a fluorescent reagent allows for the determination of phenols at very low concentrations.

Table 2: Common Derivatization Strategies for Analytical Detection

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Acylation | Acetic Anhydride | Increase volatility |

Detailed Research Findings

Detailed experimental studies specifically on 2,6-Dichloro-4-(difluoromethoxy)phenol are not extensively reported in publicly accessible literature. Research on related compounds, however, provides a solid foundation for understanding its expected chemical behavior. For instance, studies on the difluoromethylation of various substituted phenols have established reliable methods for the introduction of the -OCF₂H group orgsyn.orgorgsyn.org. The synthesis and properties of the precursor, 2,6-dichlorophenol (B41786), are well-documented, providing a basis for the initial steps of a potential synthesis cas.cnresearchgate.net.

Compound Names Mentioned

Table 2: List of Compound Names

| Compound Name |

|---|

| 2,6-Dichloro-4-(difluoromethoxy)phenol |

| 2,6-dichloro-4-aminophenol |

| 2,6-dichloro-4-nitrophenol (B181596) |

| 2,6-dichlorophenol (B41786) |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 2,6-Dichloro-4-(difluoromethoxy)phenol. The molecule's symmetry, with an axis passing through the C1-O and C4-O bonds, simplifies both the ¹H and ¹³C NMR spectra by rendering the ortho (C2/C6) and meta (C3/C5) positions chemically equivalent.

The ¹H NMR spectrum provides critical information about the electronic environment of the protons in the molecule. Three distinct signals are expected for this compound.

Aromatic Protons (H-3, H-5): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to appear as a single resonance (a singlet), as they have no adjacent, non-equivalent protons to couple with. The chemical shift is influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the para-difluoromethoxy group, likely placing the signal in the aromatic region.

Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Difluoromethoxy Proton (-OCF₂H): This proton is coupled to the two adjacent fluorine atoms. This coupling results in a characteristic triplet signal (a 1:2:1 pattern) due to the spin-spin interaction. The coupling constant for this interaction, denoted as ²JHF, is typically in the range of 70-75 Hz. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | Variable (e.g., 5.0-7.0) | broad singlet | N/A |

| Ar-H (H-3, H-5) | ~7.1 - 7.3 | singlet | N/A |

| -OCF₂H | ~6.5 - 6.8 | triplet (t) | ²JHF ≈ 72 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, reflecting the five non-equivalent carbon environments in the symmetric molecule.

Aromatic Carbons: Four signals are anticipated for the benzene (B151609) ring. The carbon atom attached to the hydroxyl group (C-1) and the carbon attached to the difluoromethoxy group (C-4) are significantly deshielded (shifted downfield) due to the electronegativity of the attached oxygen atoms. hw.ac.uk The two equivalent carbons bearing chlorine atoms (C-2, C-6) will also be downfield, while the two equivalent carbons bonded to hydrogen (C-3, C-5) will be the most upfield of the aromatic signals. docbrown.info

Difluoromethoxy Carbon (-O CF₂H): The carbon of the difluoromethoxy group is unique. It appears as a triplet in the ¹³C NMR spectrum due to the large one-bond coupling (¹JCF) with the two fluorine atoms. rsc.org This coupling constant is typically very large, often exceeding 200 Hz.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) |

| C-3, C-5 | ~118 - 122 | singlet | N/A |

| C-2, C-6 | ~125 - 129 | singlet | N/A |

| C-4 | ~145 - 149 | triplet (t) | ³JCF (small) |

| C-1 | ~148 - 152 | singlet | N/A |

| -OC F₂H | ~114 - 118 | triplet (t) | ¹JCF > 200 Hz |

¹⁹F NMR is a highly sensitive and specific technique for probing fluorine-containing functional groups. nih.gov For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent. Their signal in the ¹⁹F NMR spectrum is split into a doublet by the single adjacent proton. rsc.org The chemical shift of the difluoromethoxy group is characteristic and typically falls within a well-defined range. rsc.org

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCF₂ H | -80 to -90 | doublet (d) | ²JHF ≈ 72 Hz |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential to confirm assignments unambiguously.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between carbons and their directly attached protons. Expected correlations would be between the C-3/C-5 signal and the H-3/H-5 signal, and between the -OCF₂H carbon and the -OCF₂H proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between carbons and protons. Key correlations would include the coupling from the aromatic protons (H-3/H-5) to the quaternary carbons C-1 and C-4, as well as to the chlorinated carbons C-2/C-6. Additionally, a correlation from the difluoromethoxy proton (-OCF₂H ) to the aromatic C-4 would firmly establish the connectivity of the ether linkage.

COSY (Correlation Spectroscopy): Due to the magnetic isolation of the aromatic protons (being equivalent with no non-equivalent neighbors), no cross-peaks are expected in a standard COSY spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Several bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-O-C and C-F Stretches: The spectrum will be characterized by strong absorptions in the fingerprint region (below 1300 cm⁻¹). The aryl ether C-O stretch and, most notably, the C-F stretching vibrations of the difluoromethoxy group are expected in the 1000-1300 cm⁻¹ range. C-F stretches are known to produce very strong IR absorptions.

C-Cl Stretches: Vibrations corresponding to the carbon-chlorine bonds are expected to appear as strong bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | IR, Raman | 3050 - 3150 | Weak-Medium |

| Aromatic C=C stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-O stretch (Aryl) | IR | 1200 - 1280 | Strong |

| C-F stretches | IR | 1000 - 1150 | Very Strong |

| C-Cl stretches | IR | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Ion Peak: The molecular formula of this compound is C₇H₄Cl₂F₂O. The key diagnostic feature in its mass spectrum will be the isotopic cluster for the molecular ion [M]⁺• due to the presence of two chlorine atoms. The natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a characteristic pattern of three peaks: [M]⁺•, [M+2]⁺•, and [M+4]⁺•, with an approximate intensity ratio of 9:6:1. This pattern is definitive for a dichlorinated compound.

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for phenols often involve the initial loss of carbon monoxide (CO) from the ring. docbrown.info Another likely fragmentation would be the cleavage of the ether bond, leading to the loss of the difluoromethyl radical (•CHF₂) or the entire difluoromethoxy group. The stability of the resulting fragments will dictate the most abundant peaks observed in the spectrum.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z | Notes |

| [C₇H₄³⁵Cl₂F₂O]⁺• | Molecular Ion (M) | 228 | Base isotope peak. |

| [C₇H₄³⁵Cl³⁷ClF₂O]⁺• | M+2 Isotope Peak | 230 | Characteristic peak for two chlorines. |

| [C₇H₄³⁷Cl₂F₂O]⁺• | M+4 Isotope Peak | 232 | Characteristic peak for two chlorines. |

| [C₆H₄Cl₂F₂]⁺• | Loss of CO | 200 | Common fragmentation for phenols. |

| [C₇H₄Cl₂O]⁺• | Loss of •CHF₂ | 177 | Cleavage of the ether C-O bond. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like 2,6-dichloro-4-fluorophenol (B1329666). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to predict various molecular characteristics. semanticscholar.orgresearchgate.netkarazin.ua DFT, in particular, has become a popular and effective approach for molecular computations due to its balance of accuracy and computational cost. researchgate.net These calculations are typically performed using software packages like Gaussian, with specific basis sets, such as the 6-311+G(d,p) basis set, to derive the optimal molecular geometry and other electronic properties. researchgate.netkarazin.ua The insights gained from these calculations provide a foundational understanding of the molecule's structure, stability, and reactivity. semanticscholar.orgresearchgate.net

The optimization of geometrical parameters is a critical first step in computational chemistry, providing the most stable three-dimensional arrangement of atoms in a molecule. For 2,6-dichloro-4-fluorophenol, both DFT (using the B3LYP functional) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set have been used to determine its optimized structure. semanticscholar.orgresearchgate.net The process involves finding the minimum energy conformation on the potential energy surface. The absence of imaginary vibrational frequencies in the subsequent calculations confirms that the optimized structure is a true minimum. semanticscholar.org

These calculations yield precise bond lengths and bond angles. The computed parameters for 2,6-dichloro-4-fluorophenol reveal the specific spatial arrangement of its constituent atoms, including two C-Cl bonds, one C-F bond, one O-H bond, and the carbon-carbon bonds within the aromatic ring. semanticscholar.orgresearchgate.net These optimized geometrical parameters are crucial as they form the basis for calculating other molecular properties, such as vibrational frequencies and spectroscopic features. semanticscholar.orgresearchgate.net

Below is a table of selected optimized geometrical parameters for 2,6-dichloro-4-fluorophenol calculated by DFT/B3LYP and HF methods.

| Parameter | Atoms | DFT (B3LYP) Value | HF Value |

|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.400 Å | 1.391 Å |

| C1-O7 | 1.359 Å | 1.343 Å | |

| C2-Cl8 | 1.745 Å | 1.728 Å | |

| C4-F10 | 1.353 Å | 1.332 Å | |

| Bond Angle (°) | C2-C1-C6 | 117.06° | 117.15° |

| C1-C2-C3 | 121.57° | 121.54° | |

| C3-C4-C5 | 118.23° | 118.24° | |

| C1-O7-H13 | 108.87° | 111.13° |

The electronic properties of a molecule are described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. semanticscholar.org

The table below summarizes the calculated electronic properties.

| Parameter | DFT (B3LYP) Value | HF Value |

|---|---|---|

| HOMO Energy | -0.245 eV | -0.313 eV |

| LUMO Energy | -0.038 eV | 0.126 eV |

| Energy Gap (ΔE) | 0.207 eV | 0.439 eV |

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the structural elucidation of molecules. nih.gov The optimized geometrical parameters obtained from calculations serve as the foundation for predicting vibrational frequencies. semanticscholar.orgresearchgate.net Theoretical vibrational analysis can provide a complete set of vibrational modes for a molecule, which can then be compared with experimental data from FT-IR and Raman spectroscopy. scispace.com For fluorinated benzene (B151609) derivatives, characteristic C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ range in FT-IR spectra. scispace.com

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum mechanics. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov The accuracy of these predictions has been significantly enhanced by the development of new DFT functionals and the consideration of solvent effects and conformational isomers. idc-online.com While specific predicted vibrational frequencies and NMR chemical shifts for 2,6-dichloro-4-fluorophenol are not detailed in the reviewed literature, the established computational methodologies allow for their reliable prediction.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides essential tools for mapping the reaction pathways of chemical transformations, including the degradation of halogenated phenols. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the most likely routes from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. nih.gov

For chlorinated phenols, computational studies have investigated various degradation pathways, such as unimolecular decomposition via O-H bond scission and abstraction of the hydroxyl hydrogen by radicals. nih.gov Methods like DFT (e.g., B3LYP/6-31G*) and higher-level ab initio calculations are used to determine the activation energies for these steps. nih.gov For instance, studies on the degradation of 2,4-dichlorophenol (B122985) have utilized kinetic modeling to propose reaction mechanisms and identify intermediates. nih.gov Although a specific reaction pathway model for 2,6-dichloro-4-(difluoromethoxy)phenol was not found, these established computational approaches are directly applicable to understanding its reactivity and degradation mechanisms.

Intermolecular Interaction Studies and Molecular Recognition Phenomena

The biological and chemical behavior of a molecule is often governed by its intermolecular interactions. Computational methods are invaluable for studying these non-covalent forces, such as hydrogen bonding and halogen bonding, which are significant for substituted phenols. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, while the chlorine and fluorine atoms can participate in various interactions. asianpubs.org

Topological and Quantum Theory of Atoms in Molecules (QTAIM) Investigations

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution in a molecule, which is obtained from quantum chemical calculations. This analysis allows for a rigorous definition of atoms within a molecule and the chemical bonds that connect them. QTAIM can characterize the nature of chemical bonds—whether they are covalent, ionic, or intermediate—by examining the properties of the electron density at specific points, known as bond critical points. researchgate.net

QTAIM analysis can be applied to study the strength and nature of both intramolecular and intermolecular interactions, such as hydrogen bonds and other weak interactions that are crucial in molecular recognition and crystal packing. researchgate.net While specific QTAIM investigations on this compound were not identified in the literature, this theoretical framework is a powerful tool for gaining deeper insights into the bonding and electronic structure of halogenated organic compounds.

Environmental Fate and Degradation Pathways of Halogenated Phenols and Ethers

Biodegradation Mechanisms and Microbial Metabolism

Biodegradation is a key process in the removal of chlorinated phenols from the environment, driven by the metabolic activities of various microorganisms. arizona.eduresearchgate.net Bacteria, fungi, and other microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. arizona.edupsu.edu

The initial and critical step in the aerobic biodegradation of many chlorinated phenols is the enzymatic cleavage of the aromatic ring, which is typically mediated by dioxygenase enzymes. nih.govnih.govrsc.org This process introduces oxygen atoms into the aromatic nucleus, leading to ring fission and the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov

Two primary pathways for the enzymatic cleavage of catechols (dihydroxylated phenols), which are common intermediates in the degradation of chlorophenols, have been extensively studied:

Ortho-cleavage pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.gov

Meta-cleavage pathway: Here, catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups. nih.gov

For lower chlorinated phenols, the initial attack often involves monooxygenases that convert the phenol (B47542) into a corresponding chlorocatechol. arizona.eduresearchgate.net In the case of polychlorinated phenols, the initial intermediates are often chlorohydroquinones. arizona.eduresearchgate.net The specific pathway utilized depends on the microbial strain and the structure of the chlorinated phenol. For instance, the degradation of 2,4-dichlorophenol (B122985) has been shown to proceed via both ortho- and meta-cleavage pathways in different bacterial species. researchgate.net

Fungal degradation of chlorinated phenols often involves extracellular enzymes such as laccases and peroxidases. acs.orgnih.gov These enzymes generate phenoxy radicals, which can lead to polymerization or further degradation. acs.org For example, laccase from the white-rot fungus Ganoderma lucidum has been shown to effectively degrade 2,6-dichlorophenol (B41786). nih.gov

The presence of the difluoromethoxy group at the para-position of 2,6-Dichloro-4-(difluoromethoxy)phenol is expected to significantly influence its susceptibility to enzymatic attack. While specific studies are lacking, the high strength of the carbon-fluorine bond may render this group resistant to cleavage, potentially leading to the accumulation of fluorinated intermediates.

Table 1: Key Enzymes in the Biodegradation of Chlorinated Phenols

| Enzyme Type | Function | Example Substrates |

| Monooxygenases | Hydroxylation of the aromatic ring | Lower chlorinated phenols |

| Dioxygenases | Cleavage of the aromatic ring | Chlorocatechols |

| Laccases | Oxidation of phenolic compounds | 2,6-Dichlorophenol |

| Peroxidases | Oxidation of phenolic compounds | Pentachlorophenol |

A wide variety of microbial strains capable of degrading chlorinated phenols have been isolated from contaminated environments. researchgate.netpsu.edu These microorganisms often possess specialized catabolic pathways for the breakdown of these toxic compounds.

Several bacterial genera are well-known for their ability to degrade chlorinated phenols, including:

Pseudomonas nih.gov

Alcaligenes psu.edu

Bacillus psu.edu

Rhodococcus

Sphingomonas arizona.eduresearchgate.net

Mycobacterium arizona.edu

Cupriavidus semanticscholar.org

For example, a strain of Cupriavidus sp. has been identified that can degrade 2,6-dichloro-4-nitrophenol (B181596), a compound with structural similarities to this compound. semanticscholar.org This suggests that microbial strains capable of degrading dichlorinated and substituted phenols may exist in the environment.

Fungi, particularly white-rot fungi, are also effective degraders of chlorinated phenols due to their non-specific extracellular ligninolytic enzymes. acs.orgnih.gov Strains of Trichoderma longibraciatum have been isolated from industrial soil and shown to degrade 2,6-dichlorophenol. nih.gov

In many contaminated environments, the complete mineralization of chlorinated phenols is carried out by microbial consortia, where different species work synergistically to break down the parent compound and its metabolites. jmb.or.kr Anaerobic degradation often involves reductive dechlorination by species such as Desulfitobacterium and Dehalococcoides, which remove chlorine atoms from the aromatic ring, making the resulting phenol more amenable to aerobic degradation. arizona.edumicrobe.com

Table 2: Examples of Microbial Strains Involved in Chlorinated Phenol Degradation

| Microorganism | Compound Degraded | Reference |

| Cupriavidus sp. CNP-8 | 2,6-Dichloro-4-nitrophenol | semanticscholar.org |

| Trichoderma longibraciatum | 2,6-Dichlorophenol | nih.gov |

| Ganoderma lucidum (Laccase) | 2,6-Dichlorophenol | nih.gov |

| Desulfitobacterium sp. | Pentachlorophenol, Dichlorophenols | microbe.com |

| Dehalococcoides sp. | Pentachlorophenol, Dichlorophenols | microbe.com |

| Pseudomonas fluorescens | Phenol | nih.gov |

| Achromobacter sp. | 2,4-Dichlorophenol and Phenol | psu.edu |

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of halogenated phenols in the environment. These processes are primarily driven by photochemical reactions and chemical transformations such as hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. In the environment, this can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) present in the water or atmosphere. semanticscholar.org

For phenolic compounds, photodegradation in aqueous solutions can be initiated by UV radiation, leading to the formation of hydroxyl radicals (•OH). pnas.org These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. pnas.orgnih.gov The presence of photosensitizers, such as flavins, can accelerate the photodegradation of phenols in water. semanticscholar.org The degradation of 2,6-dichlorophenol has been observed under photocatalytic conditions using titanium dioxide (TiO2) as a catalyst. researchgate.net Similarly, the photodegradation of 2,4-dichlorophenol has been demonstrated using silver halide nanoparticles. nih.gov

In the atmosphere, phenolic compounds can be degraded by gas-phase reactions with hydroxyl radicals. nih.gov The rate and products of photodegradation are influenced by factors such as pH, the presence of dissolved organic matter, and the specific substituents on the phenol ring. semanticscholar.org The difluoromethoxy group in this compound is likely to influence its photochemical reactivity, but specific data are not available.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. viu.castackexchange.com For halogenated ethers, acidic or basic conditions can promote the cleavage of the ether bond. stackexchange.comresearchgate.netlibretexts.org The mechanism of ether hydrolysis in acidic media typically involves protonation of the ether oxygen, followed by nucleophilic attack by water. stackexchange.comresearchgate.net

Other chemical transformations can also occur. For example, oxidation of chlorinated phenols by ozone or hydrogen peroxide can lead to the formation of hydroxylated and dimeric intermediates. nih.gov

Environmental Metabolite Identification and Characterization

The identification of environmental metabolites is crucial for understanding the complete degradation pathway of a compound and for assessing the potential risks associated with its transformation products. researchgate.net The degradation of chlorinated phenols can lead to a variety of intermediates, some of which may be more toxic than the parent compound. researchgate.netresearchgate.net

For dichlorophenols, common metabolites resulting from microbial degradation include chlorocatechols and chlorohydroquinones, which are subsequently converted to aliphatic acids through ring cleavage. arizona.edunih.gov Anaerobic degradation can produce less chlorinated phenols through reductive dechlorination. arizona.edumicrobe.com

Photodegradation of phenols can yield hydroxylated intermediates such as hydroquinone, catechol, and resorcinol, as well as benzoquinones and short-chain organic acids like maleic, formic, and oxalic acid. pnas.orgnih.gov

Specific metabolites of this compound have not been reported in the scientific literature. However, based on the degradation pathways of similar compounds, potential metabolites could include:

2,6-Dichlorohydroquinone: Formed by the cleavage of the difluoromethoxy ether bond.

Chlorinated catechols: Resulting from hydroxylation of the aromatic ring.

Fluorinated organic acids: Potentially formed from the breakdown of the difluoromethoxy group.

Further research is needed to isolate and characterize the specific environmental metabolites of this compound to fully assess its environmental fate and impact.

Role of 2,6 Dichloro 4 Difluoromethoxy Phenol in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

Substituted phenols are fundamental building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of 2,6-dichloro-4-(difluoromethoxy)phenol makes it a potentially valuable intermediate for the construction of intricate molecular architectures. The chlorine atoms at the 2 and 6 positions sterically hinder the phenolic hydroxyl group and influence the regioselectivity of subsequent reactions, while the difluoromethoxy group at the 4 position significantly alters the electronic properties of the benzene (B151609) ring.

A closely related precursor, 2,6-dichloro-4-aminophenol, serves as a key intermediate in the synthesis of the insecticide hexaflumuron. google.compatsnap.com Hexaflumuron is a benzoylurea (B1208200) insecticide that acts as a chitin (B13524) synthesis inhibitor, demonstrating high efficacy against various pests. google.com The synthesis of this complex molecule highlights the importance of the 2,6-dichlorophenol (B41786) scaffold as a foundational element. The synthetic pathway to 2,6-dichloro-4-aminophenol often starts from 2,6-dichlorophenol, which undergoes nitration and subsequent reduction. guidechem.com This underscores the role of substituted dichlorophenols as crucial starting materials in multi-step syntheses of bioactive compounds.

The versatility of the this compound building block lies in the reactivity of its functional groups, which can be selectively targeted for further transformations. The phenolic hydroxyl group can undergo etherification, esterification, or be converted into a leaving group for nucleophilic aromatic substitution reactions. The aromatic ring itself can be subjected to various coupling reactions, allowing for the introduction of additional substituents and the construction of more complex carbon skeletons.

Functional Group Interconversions and Strategic Applications

Functional group interconversions are at the heart of organic synthesis, enabling the transformation of one functional group into another to achieve a desired molecular structure. In the context of this compound, several key interconversions are of importance.

The synthesis of the parent compound itself involves the introduction of the difluoromethoxy group onto a pre-existing phenol (B47542), a crucial functional group interconversion. The difluoromethoxylation of phenols is a valuable transformation in medicinal chemistry as the difluoromethoxy group can serve as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and acidity. nih.gov

Furthermore, the synthesis of precursors to this compound often involves a sequence of functional group interconversions. For instance, the synthesis of 2,6-dichloro-4-aminophenol from 2,6-dichlorophenol typically proceeds through a two-step process:

Nitration: 2,6-dichlorophenol is treated with a nitrating agent, such as nitric acid, to introduce a nitro group at the para position, yielding 2,6-dichloro-4-nitrophenol (B181596). guidechem.com

Reduction: The nitro group of 2,6-dichloro-4-nitrophenol is then reduced to an amino group, commonly using reducing agents like hydrazine (B178648) hydrate (B1144303) or through catalytic hydrogenation, to afford 2,6-dichloro-4-aminophenol. guidechem.com

These transformations are fundamental in preparing the necessary precursors for more complex molecules. The strategic application of these interconversions allows for the precise installation of desired functional groups, paving the way for the construction of target molecules with specific biological or material properties. The introduction of the difluoromethoxy group is a prime example of a strategic application aimed at enhancing the druglike properties of a molecule. nih.gov

Table 1: Key Functional Group Interconversions in the Synthesis of this compound Precursors

| Starting Material | Reagents | Product | Transformation |

| 2,6-Dichlorophenol | Nitric Acid | 2,6-Dichloro-4-nitrophenol | Nitration |

| 2,6-Dichloro-4-nitrophenol | Hydrazine Hydrate or H₂/Catalyst | 2,6-Dichloro-4-aminophenol | Reduction |

Employing the Difluoromethoxy Group as a Protecting Group Strategy

In organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in a subsequent step, and which can be selectively removed later in the synthetic sequence. Common protecting groups for phenols include ethers and esters.

However, the difluoromethoxy group is generally not employed as a protecting group in the traditional sense. Its introduction is typically a strategic and permanent modification to the molecule. The carbon-fluorine bonds in the difluoromethoxy group are exceptionally strong, making the group highly stable to a wide range of reaction conditions. This stability, which is advantageous for creating robust molecules, also means that the cleavage of the difluoromethoxy group to regenerate the parent phenol is chemically challenging and not a practical step in a typical synthetic route.

Therefore, the strategic application of the difluoromethoxy group does not lie in its use as a transient protecting group. Instead, its value comes from its ability to permanently alter the electronic and steric properties of the phenol. The electron-withdrawing nature of the difluoromethoxy group can:

Increase the acidity of the phenolic proton.

Influence the regioselectivity of electrophilic aromatic substitution reactions.

Enhance the metabolic stability of the molecule by blocking sites of oxidative metabolism.

Improve the binding affinity of a drug candidate to its biological target.

In essence, the difluoromethoxy group is a functional modifier rather than a temporary shield. Its incorporation is a deliberate design element in the construction of advanced materials and bioactive compounds, where its permanent presence is integral to the desired function of the final molecule.

Table 2: Comparison of Difluoromethoxy Group with Traditional Phenolic Protecting Groups

| Feature | Difluoromethoxy Group | Traditional Protecting Groups (e.g., Benzyl ether) |

| Primary Purpose | Permanent modification of molecular properties | Temporary protection of the hydroxyl group |

| Stability | High, resistant to cleavage | Moderate, designed for selective removal |

| Effect on Properties | Significant alteration of electronics and lipophilicity | Minimal long-term impact on properties after removal |

| Cleavage | Not readily cleaved | Readily cleaved under specific conditions |

Emerging Research Areas and Academic Applications Beyond Traditional Organic Synthesis

Exploration in Advanced Materials Science and Engineering

While direct applications of 2,6-Dichloro-4-(difluoromethoxy)phenol in materials science are not extensively documented in publicly available literature, its unique chemical structure suggests significant potential as a monomer for the synthesis of high-performance polymers. Phenolic compounds are foundational precursors to phenol-formaldehyde resins, such as novolacs and resoles, which are known for their thermal stability and chemical resistance. iafss.orgunitedcomposites.net The specific substituents on the phenol (B47542) ring of this compound—two chlorine atoms and a difluoromethoxy group—could impart specialized properties to resulting polymeric materials.

The 2,6-dichloro substitution pattern is particularly significant in polymerization. When phenols with blocked para-positions and substituted ortho-positions are reacted with formaldehyde, the resulting polymer chains are forced to link primarily through the ortho positions, leading to a highly linear polymer structure. This "high-ortho" linkage in novolac resins is associated with enhanced thermal stability and mechanical properties. researchgate.netgoogle.com

Furthermore, the halogen content of this compound is a key feature. Both chlorine and fluorine atoms are known to enhance the flame retardancy of materials. google.comresearchgate.net Chlorinated compounds can act as flame retardants by releasing radical species that interrupt the combustion cycle in the gas phase. researchgate.net Fluoropolymers are renowned for their exceptional thermal stability, stemming from the high bond dissociation energy of the carbon-fluorine bond. 20.210.105nih.govresearchgate.nettaylorfrancis.com A polymer synthesized from this monomer would incorporate both elements, potentially leading to materials with excellent fire resistance and high-temperature endurance, making them suitable for demanding applications in aerospace, automotive, and electronics. iafss.orgunitedcomposites.netcapitalresin.com The difluoromethoxy group also contributes to increased hydrophobicity and chemical inertness, properties desirable for advanced coatings and composites.

The table below summarizes the potential contributions of the structural features of this compound to the properties of derived polymers.

| Structural Feature | Potential Contribution to Polymer Properties | Rationale |

| Phenolic Backbone | Thermosetting capability, rigidity, thermal stability. | Foundation for cross-linked networks typical of phenolic resins. iafss.org |

| 2,6-Dichloro Substitution | Linear polymer chains, enhanced thermal stability. | Blocks para-position, forcing "high-ortho" linkages during polymerization. researchgate.net |

| Chlorine Atoms | Flame retardancy, chemical resistance. | Halogen atoms interfere with combustion processes. google.comresearchgate.net |

| Difluoromethoxy Group | High thermal stability, chemical inertness, hydrophobicity. | Strong C-F bonds contribute to thermal endurance and resistance to chemical attack. 20.210.105taylorfrancis.com |

Bioisosteric Relationships and Their Chemical Significance in Molecular Design

The chemical structure of this compound is of significant interest in the field of medicinal chemistry and molecular design, primarily due to the concept of bioisosterism. Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, or optimizing pharmacokinetic properties. researchgate.netkarazin.ua

The difluoromethoxy (-OCF₂H) group is a key player in this context. It is widely recognized as a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups. researchgate.netbeilstein-journals.orgbeilstein-journals.orgresearchgate.net A critical feature of the difluoromethoxy group is its role as a "lipophilic hydrogen bond donor." researchgate.net The highly polarized C-H bond, influenced by the two adjacent electron-withdrawing fluorine atoms, can act as a hydrogen bond donor, mimicking the hydrogen on a hydroxyl or thiol group. beilstein-journals.orgnih.gov However, its hydrogen bond donating ability is generally weaker than that of an -OH group but comparable to that of a thiol. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Unlike the hydrophilic -OH group, the -OCF₂H group is lipophilic, which can enhance a molecule's ability to cross cellular membranes. researchgate.net

The 2,6-dichloro substitution on the phenyl ring also profoundly influences the molecule's properties. These two chlorine atoms exert strong steric and electronic effects:

Electronic Effects : As powerful electron-withdrawing groups, the chlorine atoms significantly increase the acidity of the phenolic hydroxyl group (i.e., lower its pKa value) compared to an unsubstituted phenol. youtube.comlibretexts.orglibretexts.orgwikipedia.orgvanderbilt.edu This modulation of acidity can be critical for a molecule's interaction with biological targets and for its absorption and distribution profile.

Steric Effects : The presence of bulky chlorine atoms at both ortho positions creates significant steric hindrance around the phenolic hydroxyl group. rsc.orgnih.govnih.gov This steric bulk can lock the molecule into a specific conformation, which can be advantageous for achieving selective binding to a target protein by preventing unwanted interactions. acs.org

In essence, this compound represents a scaffold where the bioisosteric properties of the difluoromethoxy group are combined with the potent steric and electronic influence of a dichlorinated ring. This combination allows for the fine-tuning of a molecule's acidity, lipophilicity, hydrogen bonding capacity, and conformation, making it a valuable building block in the rational design of new therapeutic agents.

The following table compares the key physicochemical properties of the difluoromethoxy group with the functional groups it commonly replaces.

| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethoxy (-OCF₂H) |

| Hydrogen Bond Donating Ability | Strong | Moderate | Weak to Moderate beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Lipophilicity | Low (Hydrophilic) britannica.com | Moderate | High (Lipophilic) researchgate.netresearchgate.net |

| Acidity (pKa of X-H) | ~16-18 (for alcohols) | ~10-11 | N/A (C-H bond) |

| Metabolic Stability | Prone to oxidation/conjugation | Prone to oxidation | Generally high |

| Steric Size | Small | Medium | Large |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)phenol, considering precursor availability and reaction efficiency?

- Methodological Answer : The compound can be synthesized via difluoromethylation of 2,6-dichloro-4-hydroxyphenol using sodium 2-chloro-2,2-difluoroacetate under basic conditions. Cesium carbonate in DMF facilitates deprotonation and nucleophilic substitution, achieving yields >75% . Alternative routes involve electrophilic substitution with thiophosgene, as demonstrated in structurally analogous chlorophenols . Key parameters include temperature control (0–5°C) to minimize side reactions and rigorous purification via silica gel chromatography.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Critical for purity assessment and structural confirmation, particularly for detecting chlorinated byproducts (e.g., dichloroanisoles) .

- NMR : ¹⁹F NMR distinguishes the difluoromethoxy group (-OCF₂H) from trifluoromethyl (-CF₃) with a characteristic triplet at δ -80 to -85 ppm. ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm) and confirms substitution patterns .

- HRMS : Validates molecular formula (C₇H₄Cl₂F₂O₂) with <3 ppm mass error .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, chemical goggles) due to skin/eye irritation risks (H315/H319). Conduct reactions in fume hoods to mitigate inhalation of volatile intermediates. Waste must be neutralized with 10% NaOH before disposal in halogenated waste containers . Monitor gas evolution during synthesis using an oil bubbler to prevent pressure buildup .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution compared to trifluoromethyl or methoxy groups?

- Methodological Answer : The -OCF₂H group acts as a strong electron-withdrawing group via inductive effects, activating the aromatic ring toward nucleophilic attack at the para position. Kinetic studies show 3–5× faster substitution rates compared to methoxy derivatives but slower than trifluoromethyl due to reduced steric hindrance . Solvent polarity significantly impacts pathways: polar aprotic solvents (e.g., DMSO) stabilize ionic intermediates, while nonpolar solvents favor radical mechanisms .

Q. What are the primary degradation products of this compound under enzymatic conditions, and what analytical methods validate these pathways?

- Methodological Answer :

- Laccase-mediated degradation : Produces 2,6-dichloro-4-(2,6-dichlorophenoxy)phenol (m/z 324) via oxidative coupling, confirmed by GC-MS retention times and isotopic patterns .

- Bacterial metabolism : Yields 3,5-dichlorocatechol , identified via HPLC-UV/Vis with comparative retention against authentic standards .

- Degradation efficiency : Exceeds 80% within 72 hours in pH 7.0 buffered systems. LC-QTOF-MS tracks intermediate formation, while toxicity assays (e.g., Daphnia magna) confirm reduced ecotoxicity post-degradation .

Q. How do solvent polarity and temperature affect the crystallization and stability of this compound?

- Methodological Answer :

- Crystallization : Polar aprotic solvents (e.g., acetonitrile) yield monoclinic crystals suitable for X-ray diffraction, while ethanol induces amorphous phases. Slow cooling (0.5°C/min) enhances crystal quality .

- Stability : Decomposition is <2% at 4°C over 6 months under argon. Thermal analysis (DSC) shows decomposition onset at 185°C, with exothermic peaks indicating C-F bond cleavage .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported reaction yields (e.g., 75% vs. 65%) may arise from precursor purity or solvent drying. Always use anhydrous DMF and freshly distilled thiophosgene .

- Advanced Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions, crucial for cocrystal engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.